

Spectroscopic Profile of 1,1-Bis(bromomethyl)cyclopropane: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Bis(bromomethyl)cyclopropane

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1,1-Bis(bromomethyl)cyclopropane** (CAS No. 29086-41-7). Due to the limited availability of public experimental spectra for this specific molecule, this document combines reported qualitative data with predicted spectroscopic values to offer a detailed analytical profile. The information herein is intended to support research, synthesis, and characterization efforts involving this versatile chemical intermediate.

Chemical and Physical Properties

1,1-Bis(bromomethyl)cyclopropane is a halogenated derivative of cyclopropane with the molecular formula $C_5H_8Br_2$.^{[1][2]} It serves as a key building block in organic synthesis, particularly in the preparation of more complex cyclopropane and cyclobutane derivatives.^[1]

Property	Value
CAS Number	29086-41-7
Molecular Formula	C ₅ H ₈ Br ₂
Molecular Weight	227.93 g/mol [1][2]
Appearance	Colorless to light yellow liquid
Purity	≥96%[2]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **1,1-Bis(bromomethyl)cyclopropane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **1,1-Bis(bromomethyl)cyclopropane**, the following signals are expected.

2.1.1. ¹H NMR Spectroscopy

Published qualitative data suggests characteristic chemical shift ranges for the protons in this molecule.[1] A more detailed, predicted spectrum is presented below.

Table 1: Predicted ¹H NMR Spectral Data for **1,1-Bis(bromomethyl)cyclopropane**

Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
-CH ₂ - (cyclopropyl)	0.8 - 1.0	Singlet	-	4H
-CH ₂ Br (bromomethyl)	3.5 - 3.7	Singlet	-	4H

2.1.2. ^{13}C NMR Spectroscopy

Based on the molecular structure, three distinct carbon environments are expected in the ^{13}C NMR spectrum.

Table 2: Predicted ^{13}C NMR Spectral Data for **1,1-Bis(bromomethyl)cyclopropane**

Assignment	Predicted Chemical Shift (δ , ppm)
C-C-(CH ₂ Br) ₂ (quaternary)	25 - 35
-CH ₂ - (cyclopropyl)	15 - 25
-CH ₂ Br (bromomethyl)	30 - 40

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in a molecule. The expected vibrational frequencies for **1,1-Bis(bromomethyl)cyclopropane** are listed below.

Table 3: Predicted IR Absorption Data for **1,1-Bis(bromomethyl)cyclopropane**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3080 - 3000	C-H Stretch	Cyclopropane
2960 - 2850	C-H Stretch	-CH ₂ -
1450 - 1400	C-H Bend (Scissoring)	-CH ₂ -
1020 - 1000	Cyclopropane Ring Vibration	Cyclopropane
650 - 550	C-Br Stretch	Alkyl Bromide

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for **1,1-Bis(bromomethyl)cyclopropane**

m/z	Ion	Comments
226, 228, 230	$[\text{C}_5\text{H}_8\text{Br}_2]^+$	Molecular ion peak (M^+). The isotopic pattern is characteristic of a molecule containing two bromine atoms. [1]
147, 149	$[\text{M} - \text{Br}]^+$	Loss of one bromine atom.
67	$[\text{M} - 2\text{Br} - \text{H}]^+$	Loss of both bromine atoms and a hydrogen atom.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data described above.

NMR Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **1,1-Bis(bromomethyl)cyclopropane** is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
- **Instrumentation:** Data is acquired on a 400 MHz or higher field NMR spectrometer.
- **^1H NMR Acquisition:** A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 240 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

- Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline correction.

IR Spectroscopy

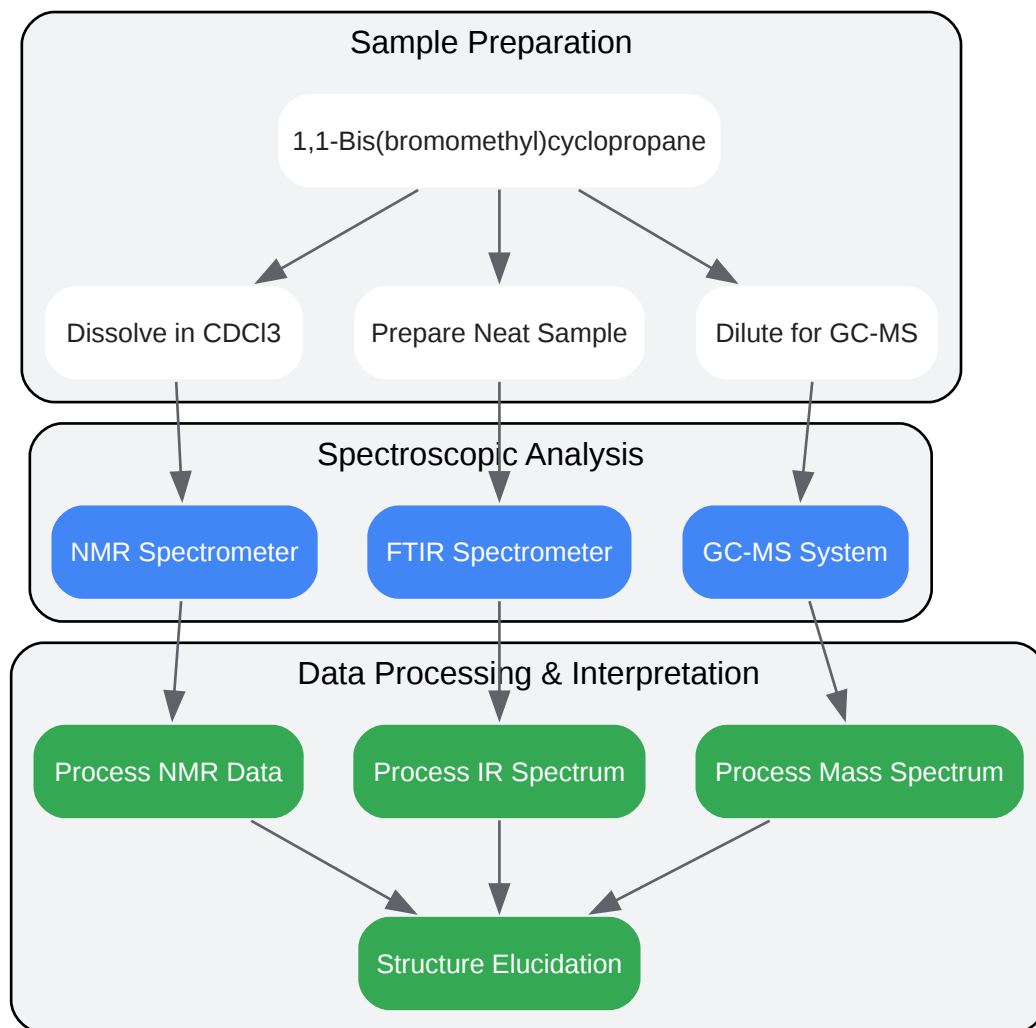
- Sample Preparation: As **1,1-Bis(bromomethyl)cyclopropane** is a liquid, a neat spectrum can be obtained. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm^{-1}). The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system, which separates the compound from any potential impurities. A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
- GC Conditions: A capillary column suitable for separating semi-volatile organic compounds (e.g., a DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure elution of the compound.
- Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **1,1-Bis(bromomethyl)cyclopropane**.



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Caption: General workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic Profile of 1,1-Bis(bromomethyl)cyclopropane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1278821#spectroscopic-data-of-1-1-bis-bromomethyl-cyclopropane-nmr-ir-ms]

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